Cas no 34213-15-5 (Ribofuranose,2,3,5-tribenzoate 1-(p-nitrobenzoate), b-D- (8CI))

Technical Introduction: Ribofuranose,2,3,5-tribenzoate 1-(p-nitrobenzoate), b-D- (8CI) is a chemically modified ribose derivative featuring benzoate and p-nitrobenzoate protective groups at specific hydroxyl positions. This compound is particularly valuable in synthetic organic chemistry and carbohydrate research, where selective protection and functionalization are critical. The presence of the p-nitrobenzoate group at the C1 position enhances reactivity in glycosylation reactions, while the tribenzoate groups at C2, C3, and C5 provide steric and electronic stabilization. Its well-defined stereochemistry (β-D-configuration) ensures consistency in synthetic applications, making it a reliable intermediate for nucleoside synthesis, oligonucleotide preparation, and other glycoscience-related studies. The compound’s stability and purity further support its utility in high-precision chemical transformations.
Ribofuranose,2,3,5-tribenzoate 1-(p-nitrobenzoate), b-D- (8CI) structure
34213-15-5 structure
Product name:Ribofuranose,2,3,5-tribenzoate 1-(p-nitrobenzoate), b-D- (8CI)
CAS No:34213-15-5
MF:C33H25NO11
MW:611.551709890366
CID:294681
PubChem ID:54083691

Ribofuranose,2,3,5-tribenzoate 1-(p-nitrobenzoate), b-D- (8CI) Chemical and Physical Properties

Names and Identifiers

    • Ribofuranose,2,3,5-tribenzoate 1-(p-nitrobenzoate), b-D- (8CI)
    • 2,3,5-TRI-O-BENZOYL-1-O-(P-NITROBENZOYL)-D-RIBOFURANOSE
    • 2',3',5'-TRI-O-BENZOYL-1-O-P-NITRO-BENZOYL D-RIBOFURANOSE
    • 2,3,4,6-TETRA-O-ACETYL-1-CHLORO-Β-D-MANNOSE
    • 108392-15-0
    • (2R,3R,4R)-2-((Benzoyloxy)methyl)-5-((4-nitrobenzoyl)oxy)tetrahydrofuran-3,4-diyl dibenzoate
    • [(3R,4R,5R)-3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate
    • BS-32303
    • FT-0774215
    • (2R,3R,4R)-2-(benzoyloxymethyl)-5-(4-nitrobenzoyloxy)tetrahydrofuran-3,4-diyl dibenzoate
    • 34213-15-5
    • Inchi: InChI=1S/C33H25NO11/c35-29(21-10-4-1-5-11-21)41-20-26-27(43-30(36)22-12-6-2-7-13-22)28(44-31(37)23-14-8-3-9-15-23)33(42-26)45-32(38)24-16-18-25(19-17-24)34(39)40/h1-19,26-28,33H,20H2/t26-,27-,28-,33?/m1/s1
    • InChI Key: MOXKGYOPMYGQGF-ZZXCWJHESA-N
    • SMILES: O=[N+](C1C=CC(C(OC2O[C@H](COC(C3C=CC=CC=3)=O)[C@@H](OC(C3C=CC=CC=3)=O)[C@H]2OC(C2C=CC=CC=2)=O)=O)=CC=1)[O-]

Computed Properties

  • Exact Mass: 611.14300
  • Monoisotopic Mass: 611.14276061g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 13
  • Complexity: 1030
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 160Ų
  • XLogP3: 7.1

Experimental Properties

  • PSA: 160.25000
  • LogP: 5.30790

Ribofuranose,2,3,5-tribenzoate 1-(p-nitrobenzoate), b-D- (8CI) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI48371-25g
2,3,5-Tri-o-benzoyl-1-o-(p-nitrobenzoyl)-d-ribofuranose
34213-15-5 95%
25g
$525.00 2024-04-20
A2B Chem LLC
AI48371-5g
2,3,5-Tri-o-benzoyl-1-o-(p-nitrobenzoyl)-d-ribofuranose
34213-15-5 95%
5g
$188.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1733814-5g
(2R,3R,4R,5S)-2-((benzoyloxy)methyl)-5-((4-nitrobenzoyl)oxy)tetrahydrofuran-3,4-diyl dibenzoate
34213-15-5 98%
5g
¥1989.00 2024-05-18
Chemenu
CM518480-5g
(2R,3R,4R)-2-((Benzoyloxy)methyl)-5-((4-nitrobenzoyl)oxy)tetrahydrofuran-3,4-diyl dibenzoate
34213-15-5 97%
5g
$201 2023-02-17
A2B Chem LLC
AI48371-1g
2,3,5-Tri-o-benzoyl-1-o-(p-nitrobenzoyl)-d-ribofuranose
34213-15-5 95%
1g
$75.00 2024-04-20

Additional information on Ribofuranose,2,3,5-tribenzoate 1-(p-nitrobenzoate), b-D- (8CI)

Compound CAS No: 34213-15-5 - Ribofuranose,2,3,5-Tribenzoate 1-(p-Nitrobenzoate), b-D- (8CI)

Ribofuranose,2,3,5-Tribenzoate 1-(p-Nitrobenzoate), b-D-, also known by its CAS registry number 34213-15-5, is a specialized chemical compound with significant applications in various fields of science and technology. This compound is a derivative of ribofuranose, a naturally occurring sugar alcohol that plays a crucial role in biological systems. The addition of benzoate groups at specific positions on the ribofuranose structure introduces unique chemical and physical properties that make it valuable for research and industrial applications.

The structure of this compound is characterized by the presence of three benzoate groups attached to the ribofuranose backbone at positions 2, 3, and 5, with an additional p-nitrobenzoate group at position 1 in the beta-D configuration (beta-D-Ribofuranose). The benzoate groups are ester derivatives of benzoic acid, which contribute to the compound's stability and reactivity under various conditions. The p-nitro group attached to one of the benzoate moieties introduces electron-withdrawing effects, further modulating the electronic properties of the molecule.

Recent studies have highlighted the potential of this compound in drug delivery systems due to its ability to act as a carrier for bioactive molecules. The benzoate groups can serve as anchors for attaching drugs or imaging agents, enabling targeted delivery to specific tissues or cells. Additionally, the compound's structural flexibility allows for modifications that can enhance its solubility and bioavailability in physiological environments.

In materials science, this compound has been explored as a precursor for synthesizing advanced materials such as polymers and nanoparticles. Its ability to form stable ester linkages makes it a promising candidate for creating biocompatible materials with tailored mechanical and thermal properties.

Furthermore, research into the enzymatic degradation of this compound has provided insights into its metabolic pathways in living organisms. Understanding how this compound interacts with enzymes and other biomolecules is essential for evaluating its safety and efficacy in biomedical applications.

From an analytical standpoint, the compound's structure makes it amenable to various spectroscopic techniques such as NMR and IR spectroscopy for detailed characterization. These methods are crucial for confirming the purity and structural integrity of the compound during synthesis and quality control processes.

In conclusion, Ribofuranose,2,3,5-Tribenzoate 1-(p-Nitrobenzoate), b-D-, with its unique chemical structure and versatile functional groups (CAS No: 34213-15-5), continues to be a subject of interest in both academic research and industrial development.

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